molecular formula C5H13N3O2S B1488119 2-(2-Aminoethyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide CAS No. 873651-91-3

2-(2-Aminoethyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide

Cat. No. B1488119
CAS RN: 873651-91-3
M. Wt: 179.24 g/mol
InChI Key: GCDGAVXJGVMAGN-UHFFFAOYSA-N
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Description

The compound “4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide” is a related compound which is also known as "2-(1,1-Dioxothiomorpholino)ethylamine" . It has a molecular formula of C6H14N2O2S and a molecular weight of 178.25 .


Physical And Chemical Properties Analysis

The related compound “4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide” has a melting point of 92°C and a boiling point of 182°C at 1mmHg. It has a density of 1.226±0.06 g/cm3 .

Scientific Research Applications

Medicine: BACE Inhibitors for Neurodegenerative Diseases

This compound has been identified as a potential BACE inhibitor . BACE (Beta-Secretase) is an enzyme involved in the production of amyloid-beta peptides which accumulate in the brains of patients with Alzheimer’s disease. By inhibiting BACE, this compound could reduce the formation of amyloid plaques and slow the progression of Alzheimer’s and other neurodegenerative diseases.

Agriculture: Enhancing Crop Resistance

In agriculture, derivatives of thiadiazolidine dioxide are being explored for their ability to enhance crop resistance to environmental stressors . This can lead to the development of more resilient crop varieties, potentially increasing food security in regions affected by climate change.

Industrial Applications: Chemical Synthesis

The compound’s reactivity makes it valuable in industrial chemical synthesis . It can act as a building block for various synthetic pathways, leading to the production of polymers, dyes, and other industrial chemicals.

Environmental Science: Pollutant Degradation

Research is underway to utilize thiadiazolidine dioxide derivatives in the degradation of environmental pollutants . Their chemical properties may help break down harmful substances into less toxic forms, aiding in environmental cleanup efforts.

Food Technology: Preservation and Safety

While direct applications in food technology are not well-documented, related compounds are being studied for their potential use in food preservation and safety . Their antimicrobial properties could be beneficial in extending the shelf life of food products and preventing foodborne illnesses.

Materials Science: Advanced Material Development

In materials science, thiadiazolidine dioxide derivatives are being investigated for their utility in creating advanced materials . These materials could have unique properties such as high strength, flexibility, or electrical conductivity, making them suitable for a wide range of technological applications.

Safety and Hazards

The related compound “4-(2-Aminoethyl)thiomorpholine” is harmful by inhalation, in contact with skin, and if swallowed. In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name

2-(5-methyl-1,1-dioxo-1,2,5-thiadiazolidin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O2S/c1-7-4-5-8(3-2-6)11(7,9)10/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDGAVXJGVMAGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(S1(=O)=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminoethyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Aminoethyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide
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2-(2-Aminoethyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide
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2-(2-Aminoethyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide
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2-(2-Aminoethyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide
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2-(2-Aminoethyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 6
2-(2-Aminoethyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide

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